5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
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Overview
Description
5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These fused rings are known for their significant pharmacological activities and are widely used in medicinal chemistry for drug design and development .
Preparation Methods
The synthesis of 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Industry: It is used in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s triazole and thiadiazole rings allow it to form hydrogen bonds with target receptors, leading to inhibition or activation of specific biological pathways. This interaction is crucial for its antimicrobial, anticancer, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazine derivatives, such as:
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines
These compounds share similar structural features but differ in the position of the triazole and thiadiazole rings. The unique arrangement of these rings in 5-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline contributes to its distinct pharmacological profile and makes it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-5-4-7(2)9(13)6-8/h4-6H,3,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUFMMIYXYJFPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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